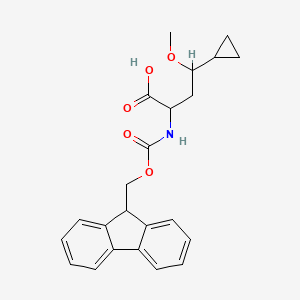

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

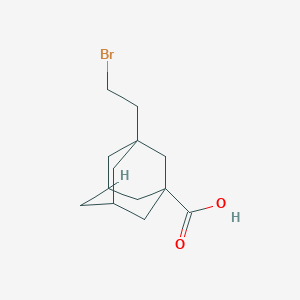

The compound is a derivative of butanoic acid, which is a four-carbon carboxylic acid. It has a cyclopropyl group (a three-carbon ring) and a methoxy group (an oxygen atom bonded to a methyl group) attached to the fourth carbon. The second carbon has a carbonylamino group, which is further modified with a 9H-fluoren-9-ylmethoxy group. The fluorenyl group is a large, polycyclic aromatic group, which could impart significant hydrophobicity to the molecule .

Molecular Structure Analysis

The molecule contains a mix of sp3 hybridized carbons (in the butanoic acid backbone and the cyclopropyl group) and sp2 hybridized carbons (in the fluorenyl group). This could give the molecule a mix of rigid, planar sections and more flexible, non-planar sections .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The presence of the large, hydrophobic fluorenyl group could make the compound insoluble in water, while the carboxylic acid group could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of α-Amino Acids

The molecule has been utilized in the synthesis of α-amino acids, demonstrating a new principle for amino acid synthesis. The process involves nucleophilic ring opening of aryl α-nitrocyclopropanecarboxylates, leading to the production of 2-nitrobutanoates. This method shows a unique approach to producing γ-substituted α-amino acids, highlighting the molecule's role as a 'homo-Michael acceptor' in the synthesis process (Seebach, Häner, & Vettiger, 1987).

Peptide Synthesis and Protection

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the molecule, is widely used for the protection of hydroxy-groups in peptide synthesis. This versatile protecting group can be removed conveniently while maintaining the integrity of other sensitive groups in the molecule, showcasing its utility in complex peptide synthesis (Gioeli & Chattopadhyaya, 1982). Additionally, its application extends to the protection of amide bonds in peptides, aiding in the synthesis of peptides with 'difficult sequences' by preventing interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).

Oligomer Synthesis

The molecule has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This application demonstrates the efficient synthesis of oligomers, varying in length, through solid-phase synthesis, indicating its potential in creating complex biomolecular structures (Gregar & Gervay-Hague, 2004).

Enzyme-activated Surfactants

In an innovative application, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, which include the core structure of the molecule , have been employed as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated forms, creating homogeneous aqueous nanotube dispersions on-demand, showcasing a novel intersection of organic chemistry and nanotechnology (Cousins et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-28-21(14-10-11-14)12-20(22(25)26)24-23(27)29-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-21H,10-13H2,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNJJNYXYQHEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2918997.png)

![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919002.png)

![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)

![1-(3,4-dimethylphenyl)-4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrrolidin-2-one](/img/structure/B2919017.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)